

Application Notes and Protocols for SRA737 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA737, also known as CCT245737, is a potent, selective, and orally bioavailable small molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3][4][5] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) network, particularly in regulating cell cycle checkpoints.[2][4][5][6] In cancer cells exhibiting high levels of intrinsic replication stress due to oncogenic drivers (e.g., MYC, CCNE1) or mutations in DNA repair genes (e.g., BRCA1, TP53), there is an increased dependency on Chk1 for survival.[4][5][7] By inhibiting Chk1, SRA737 abrogates DNA damage repair, leading to an accumulation of damaged DNA, mitotic catastrophe, and ultimately, cancer cell death.[2][8] This mechanism of inducing synthetic lethality makes SRA737 a promising therapeutic agent, both as a monotherapy and in combination with other anti-cancer agents.[4][5][6]

These application notes provide a comprehensive overview of the use of SRA737 in preclinical animal models, summarizing key quantitative data and offering detailed experimental protocols based on published studies.

Data Presentation

Table 1: SRA737 Monotherapy in Xenograft and Syngeneic Mouse Models



Cancer Type	Animal Model	SRA737 Dosage and Administration	Key Findings	Reference
High-Grade Serous Ovarian Cancer (HGSOC) with CCNE1 amplification	Patient-Derived Xenograft (PDX) in mice	100 mg/kg, 50 mg/kg, 25 mg/kg; daily oral administration for 21 days	Dose-dependent tumor regression. At 100 mg/kg, significant disease stabilization and prolonged time to harvest (78 days vs. 43 days for vehicle).	[9]
Small Cell Lung Cancer (SCLC)	Syngeneic mouse model	100 mg/kg; oral administration, 5 days on/2 days off	Significant reduction in tumor growth.	[10]
N-MYC-driven Neuroblastoma	Spontaneous murine model	Not specified	Effective as a single agent.	[11]
Acute Myeloid Leukemia (AML)	MOLM13 xenograft model	Not specified	Effective as a single agent.	[11]
Triple-Negative Breast Cancer	Orthotopic solid tumor model	Not specified	Effective as a single agent.	[11]

Table 2: SRA737 in Combination Therapies in Animal Models



Cancer Type	Animal Model	Combinatio n Agents and Dosages	SRA737 Dosage and Administrat ion	Key Findings	Reference
Small Cell Lung Cancer (SCLC)	Syngeneic mouse model	Anti-PD-L1: 300µg, administered on the third day of every treatment week	100 mg/kg; oral, 5 days on/2 days off	Complete inhibition of tumor growth within one week of treatment.	[10]
Small Cell Lung Cancer (SCLC)	Syngeneic mouse model	Low-dose gemcitabine (LDG) + Anti- PD-L1	Not specified	Significantly increased anti-tumorigenic CD8+ T-cells, dendritic cells, and M1 macrophages . Decreased immunosuppr essive M2 macrophages and MDSCs.	[10][12]
Colon Cancer	HT-29 xenograft model	Low-dose gemcitabine (LDG): 40 mg/kg, on day 1	50 mg/kg; oral, on days 2 and 3, followed by 4 days off	Strong inhibition of tumor growth (83% tumor growth inhibition) after 3 weeks.	[10]
Mammary Carcinoma	BT474 xenograft in athymic mice	Niraparib (PARP inhibitor): 25	25 mg/kg; daily for 5 days	Additive effect in	[13]

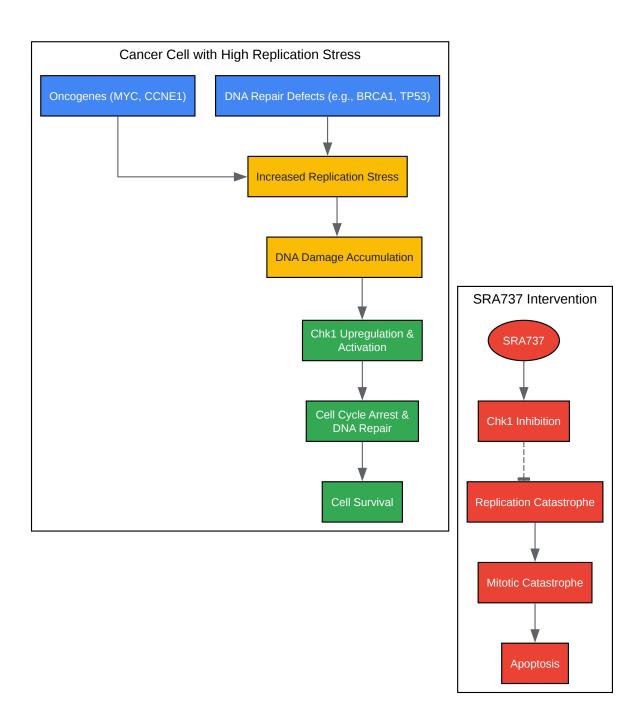


		mg/kg, daily for 5 days		suppressing tumor growth.	
Bladder Carcinoma (gemcitabine- resistant)	PDX model	Gemcitabine	Not specified	Significant anti-tumor activity and increased survival.	[14]
Colorectal Adenocarcino ma & Osteosarcom a	Xenograft models	Sub- therapeutic dose of gemcitabine	Not specified	Significant anti-tumor activity.	[14]

Signaling Pathways and Experimental Workflows SRA737 Mechanism of Action

SRA737's primary mechanism of action is the inhibition of Chk1, a key kinase in the DNA Damage Response (DDR) pathway. In cancer cells with high replication stress, often due to oncogene activation or defects in other DDR proteins, Chk1 becomes essential for cell survival. Inhibition of Chk1 by SRA737 leads to the collapse of replication forks, accumulation of DNA damage, and ultimately cell death through a process known as synthetic lethality.





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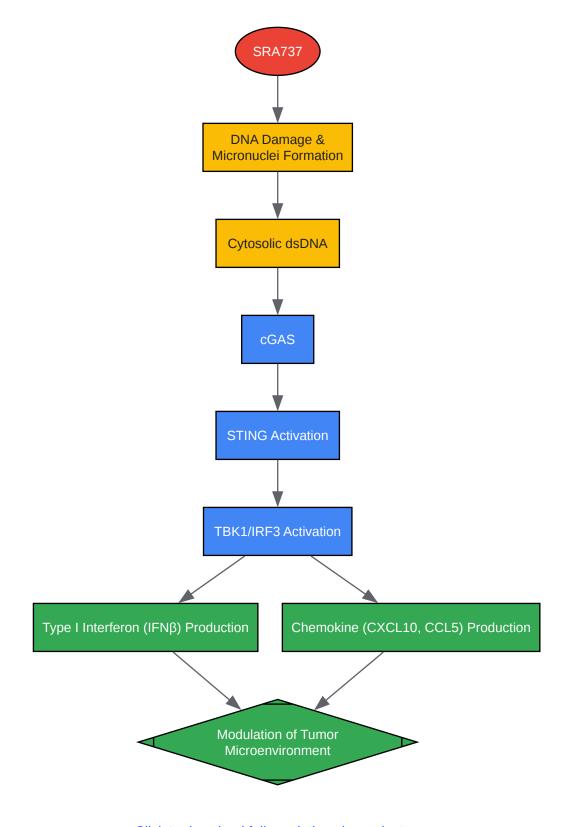
Caption: Mechanism of SRA737-induced synthetic lethality in cancer cells.



SRA737 and Immune Activation via STING Pathway

Recent studies have shown that SRA737 can activate the innate immune signaling STING (Stimulator of Interferon Genes) pathway.[5][15] This is thought to occur through the formation of micronuclei containing cytosolic DNA, a consequence of DNA damage, which in turn activates STING.[10] STING activation leads to the production of Type I interferons and inflammatory chemokines, modulating the tumor microenvironment to be more susceptible to immune checkpoint blockade.[10]





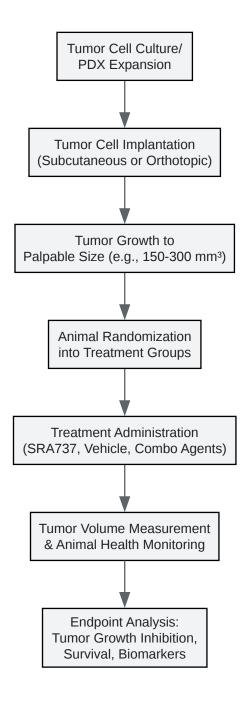
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Caption: SRA737-mediated activation of the cGAS-STING pathway.



General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of SRA737 in animal models.



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